![molecular formula C10H14ClF3N2O2 B2780057 4-chloro-1-(2,2-diethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 925147-32-6](/img/structure/B2780057.png)
4-chloro-1-(2,2-diethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole
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Description
4-Chloro-1-(2,2-diethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole (4-CDE-3-TFMP) is a pyrazole compound that has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. 4-CDE-3-TFMP is a chlorinated pyrazole compound that has been studied for its ability to modulate the activity of various enzymes and receptors, as well as for its potential therapeutic applications.
Scientific Research Applications
Heterocyclic Analogues Synthesis
Pyrazole derivatives serve as crucial intermediates in the synthesis of heterocyclic analogues, such as pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones, which are synthesized using reactions with different halopyridinecarbonyl chlorides. These compounds are of interest due to their potential pharmacological properties and as intermediates in organic synthesis (Eller et al., 2006).
Key Intermediates in Herbicide Production
The synthesis of specific pyrazole derivatives, such as 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, illustrates their role as key intermediates in the production of herbicides. These compounds are synthesized through oxidation processes followed by hydrolysis, highlighting the pyrazole's versatility in agricultural chemical development (Zhou Yu, 2002).
Antimycobacterial Activity
Research into 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles has shown significant antimycobacterial activity against both INH-susceptible and resistant strains of Mycobacterium tuberculosis. These studies are crucial for developing new treatments for tuberculosis, especially in the face of rising antibiotic resistance (Almeida da Silva et al., 2008).
Synthesis of Novel Tricyclic Ring Systems
Pyrazole derivatives have been used to synthesize novel tricyclic ring systems, such as pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-ones. These compounds, prepared through reactions involving 2-pyrazolin-5-ones and halopyrazinecarbonyl chloride, showcase the pyrazole ring's utility in creating complex heterocyclic structures with potential application in drug discovery and development (Eller et al., 2009).
Silver(I) Complex Synthesis
The development of methods for synthesizing 4-(alkyl)pyrazoles, which can react with silver nitrate to yield compounds with unique anionic structures, demonstrates the role of pyrazole derivatives in the synthesis of novel coordination complexes. These complexes have implications for materials science and catalysis research (Reger et al., 2003).
properties
IUPAC Name |
4-chloro-1-(2,2-diethoxyethyl)-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClF3N2O2/c1-3-17-8(18-4-2)6-16-5-7(11)9(15-16)10(12,13)14/h5,8H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSARAZRBVBQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(C(=N1)C(F)(F)F)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(2,2-diethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole |
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